molecular formula C13H29NOSi B13811101 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine

Cat. No.: B13811101
M. Wt: 243.46 g/mol
InChI Key: NIMNNOHZXFTWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is a chemical compound with the molecular formula C12H27NOSi. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine typically involves the reaction of piperidine with 2-(tert-butyldimethylsilyloxy)ethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as distillation or chromatography to obtain the desired product with high purity

Chemical Reactions Analysis

Types of Reactions

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the silyl ether group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Triethylamine, dichloromethane, tetrahydrofuran

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the piperidine nitrogen.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine involves its role as a protecting group. The tert-butyldimethylsilyl group stabilizes the compound by preventing reactions at the piperidine nitrogen. This allows for selective reactions at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyloxy)ethanol
  • 2-(tert-Butyldimethylsilyloxy)ethylamine
  • Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]

Uniqueness

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]Piperidine is unique due to its combination of a piperidine ring and a tert-butyldimethylsilyl protecting group. This structural feature provides stability and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C13H29NOSi

Molecular Weight

243.46 g/mol

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)14-9-6-12(7-10-14)8-11-15/h12,15H,6-11H2,1-5H3

InChI Key

NIMNNOHZXFTWHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CCC(CC1)CCO

Origin of Product

United States

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